molecular formula C12H18O B7862419 2-(4-Methylphenyl)-2-pentanol

2-(4-Methylphenyl)-2-pentanol

Cat. No.: B7862419
M. Wt: 178.27 g/mol
InChI Key: HSWRVKJCLLFPSH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-pentanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the fourth position by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methylbenzylmagnesium chloride reacts with 2-pentanone. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(4-Methylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-(4-Methylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding hydrocarbon, 2-(4-Methylphenyl)-2-pentane, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-(4-Methylphenyl)-2-pentyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 2-(4-Methylphenyl)-2-pentanone.

    Reduction: 2-(4-Methylphenyl)-2-pentane.

    Substitution: 2-(4-Methylphenyl)-2-pentyl chloride.

Scientific Research Applications

2-(4-Methylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving secondary alcohols.

    Industry: The compound can be used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Phenyl-2-pentanol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-2-butanol: Similar structure but with a shorter carbon chain.

    2-(4-Methylphenyl)-2-hexanol: Similar structure but with a longer carbon chain.

Uniqueness: 2-(4-Methylphenyl)-2-pentanol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWRVKJCLLFPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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